AMG-222 tosylate

Description

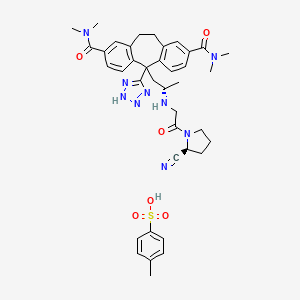

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1163719-08-1 |

|---|---|

Molecular Formula |

C39H47N9O6S |

Molecular Weight |

769.9 g/mol |

IUPAC Name |

2-[(2S)-2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]propyl]-6-N,6-N,13-N,13-N-tetramethyl-2-(2H-tetrazol-5-yl)tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene-6,13-dicarboxamide;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C32H39N9O3.C7H8O3S/c1-20(34-19-28(42)41-14-6-7-25(41)18-33)17-32(31-35-37-38-36-31)26-12-10-23(29(43)39(2)3)15-21(26)8-9-22-16-24(11-13-27(22)32)30(44)40(4)5;1-6-2-4-7(5-3-6)11(8,9)10/h10-13,15-16,20,25,34H,6-9,14,17,19H2,1-5H3,(H,35,36,37,38);2-5H,1H3,(H,8,9,10)/t20-,25-;/m0./s1 |

InChI Key |

BULNWZLJRCOXPR-VMZNWUEUSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AMG-222 tosylate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of AMG-176, a Selective MCL-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloid cell leukemia-1 (MCL-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family of apoptosis regulators. Its overexpression is a key resistance mechanism for many cancers, enabling malignant cells to evade programmed cell death. AMG-176 is a potent and selective small-molecule inhibitor of MCL-1 that has been investigated in preclinical and clinical studies for the treatment of various hematological malignancies.[1][2] This guide provides a detailed overview of the mechanism of action of AMG-176, supported by experimental data and methodologies.

Core Mechanism of Action: Restoring Apoptosis

The primary mechanism of action of AMG-176 is the direct and selective inhibition of MCL-1.[2] By binding to the BH3-binding groove of MCL-1, AMG-176 disrupts the interaction between MCL-1 and pro-apoptotic proteins such as Bim, Bak, and Bax. This sequestration of pro-apoptotic proteins by MCL-1 is a key survival mechanism for cancer cells. The inhibition of this interaction by AMG-176 liberates these pro-apoptotic factors, initiating the intrinsic apoptotic cascade.

The release of Bak and Bax leads to their oligomerization at the outer mitochondrial membrane, forming pores that increase mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm. Cytoplasmic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.

Signaling Pathway Diagram

References

In-Depth Technical Guide: AMG-222 Tosylate and its Therapeutic Target, Dipeptidyl Peptidase IV (DPP-IV)

For Researchers, Scientists, and Drug Development Professionals

Core Tenet: The Therapeutic Rationale for DPP-IV Inhibition

AMG-222 tosylate is a potent and selective inhibitor of the enzyme Dipeptidyl Peptidase IV (DPP-IV). DPP-IV is a serine protease that plays a critical role in glucose homeostasis through its inactivation of the incretin hormones, Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). Incretins are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. By inhibiting DPP-IV, this compound prevents the degradation of active GLP-1 and GIP, thereby prolonging their circulation and enhancing their glucoregulatory effects. This mechanism of action makes DPP-IV a key therapeutic target for the management of type 2 diabetes mellitus.

Mechanism of Action: A Slow, Tight-Binding, and Reversible Inhibition

AMG-222 is characterized as a slow-on, tight-binding, and slowly reversible inhibitor of DPP-IV.[1] This kinetic profile suggests a prolonged duration of action, as the inhibitor dissociates from the enzyme at a very slow rate. The inhibition of DPP-IV by AMG-222 leads to a cascade of physiological events that contribute to improved glycemic control.

Signaling Pathway of DPP-IV Inhibition by AMG-222

The following diagram illustrates the signaling pathway affected by AMG-222.

Quantitative Data

The following tables summarize the key quantitative data for this compound based on available preclinical studies.

Table 1: In Vitro Inhibition of Human DPP-IV by AMG-222

| Parameter | Value | Description |

| IC50 | Time-dependent | The half-maximal inhibitory concentration (IC50) of AMG-222 for recombinant human DPP-IV decreases with increased preincubation time, which is characteristic of a slow-binding inhibitor.[1] |

| Dissociation Half-life (t1/2) | 730 min | The time required for half of the AMG-222-DPP-IV complex to dissociate, indicating a very slow off-rate and prolonged target engagement.[1] |

Further details on kon, koff, and Kd values were described in the referenced literature but specific numerical values were not found in the publicly available abstract.

Table 2: Human Plasma Protein Binding of AMG-222

| AMG-222 Concentration | % Bound | Description |

| 1 nM | 80.8% | At low nanomolar concentrations, AMG-222 exhibits high plasma protein binding.[1] |

| >100 nM | 29.4% | The binding is saturable and concentration-dependent, with a significant decrease in the bound fraction at higher concentrations.[1] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the characterization of AMG-222.

Inhibition of Recombinant Human DPP-IV Assay

Objective: To determine the in vitro potency and kinetic parameters of AMG-222 against human Dipeptidyl Peptidase IV.

Materials:

-

Recombinant human DPP-IV enzyme

-

This compound

-

Fluorogenic DPP-IV substrate (e.g., Gly-Pro-aminomethylcoumarin)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

-

96-well microplates

-

Fluorescence microplate reader

Protocol:

-

Enzyme and Inhibitor Preparation: Prepare a stock solution of recombinant human DPP-IV in assay buffer. Prepare serial dilutions of this compound in the same buffer to generate a range of concentrations for testing.

-

Preincubation: In the wells of a 96-well plate, add a fixed concentration of recombinant human DPP-IV. To initiate the binding kinetics assessment, add the different concentrations of AMG-222 to the wells. The mixture is preincubated for varying periods (e.g., 0, 30, 60, 120 minutes) at a controlled temperature (e.g., 37°C) to allow for the time-dependent inhibition to occur.

-

Enzymatic Reaction: Following the preincubation period, initiate the enzymatic reaction by adding the fluorogenic DPP-IV substrate to each well.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorophore. The rate of the reaction is proportional to the residual DPP-IV activity.

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear phase of the fluorescence-time curves.

-

Plot the percentage of DPP-IV inhibition against the logarithm of the AMG-222 concentration for each preincubation time point.

-

Determine the IC50 value for each preincubation time by fitting the data to a four-parameter logistic equation.

-

To determine the kinetic constants (kon, koff, and Kd), more complex kinetic models that account for slow-binding inhibition are employed. The dissociation half-life can be determined through dilution assays where the pre-formed enzyme-inhibitor complex is rapidly diluted, and the recovery of enzyme activity is monitored over time.

-

Experimental Workflow: DPP-IV Inhibition Assay

Human Plasma Protein Binding Assay (Equilibrium Dialysis)

Objective: To determine the extent of AMG-222 binding to human plasma proteins.

Materials:

-

14C-labeled AMG-222

-

Human plasma

-

Phosphate-buffered saline (PBS), pH 7.4

-

Equilibrium dialysis apparatus (e.g., RED device)

-

Liquid scintillation counter

Protocol:

-

Sample Preparation: Prepare solutions of 14C-labeled AMG-222 in human plasma at various concentrations (e.g., ranging from 1 nM to over 100 nM).

-

Equilibrium Dialysis:

-

The equilibrium dialysis apparatus consists of two chambers separated by a semi-permeable membrane that allows the passage of small molecules like AMG-222 but retains larger plasma proteins.

-

Load the human plasma containing 14C-AMG-222 into one chamber (the plasma chamber) and PBS into the other chamber (the buffer chamber).

-

Incubate the apparatus at 37°C with gentle shaking for a sufficient period to allow equilibrium to be reached (e.g., 18-24 hours).

-

-

Sample Analysis: After incubation, collect aliquots from both the plasma and buffer chambers.

-

Quantification: Determine the concentration of 14C-AMG-222 in each aliquot using a liquid scintillation counter.

-

Data Analysis:

-

The concentration of the drug in the buffer chamber represents the unbound (free) drug concentration.

-

The total drug concentration is measured in the plasma chamber.

-

The bound drug concentration is calculated by subtracting the free drug concentration from the total drug concentration.

-

The percentage of plasma protein binding is calculated as: (% Bound) = [(Total Concentration - Free Concentration) / Total Concentration] x 100.

-

This is repeated for each concentration of AMG-222 to assess the concentration-dependent nature of the binding.

-

Conclusion

This compound is a highly potent inhibitor of DPP-IV, demonstrating a prolonged and robust engagement with its therapeutic target. Its unique kinetic profile of slow-on, tight-binding, and slow reversibility, combined with its concentration-dependent plasma protein binding, underscores a complex pharmacokinetic and pharmacodynamic relationship. These characteristics are central to its mechanism of action in prolonging the activity of incretin hormones, which ultimately leads to improved glycemic control. The detailed experimental protocols provided herein offer a framework for the continued investigation and understanding of this and similar DPP-IV inhibitors in the context of drug development for type 2 diabetes.

References

An In-Depth Technical Guide to AMG-222 Tosylate: A Dipeptidyl Peptidase-4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of AMG-222 tosylate, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. The information is intended for researchers, scientists, and professionals involved in drug development and metabolic disease research.

Chemical Structure and Properties

This compound is the tosylate salt form of AMG-222. The tosylate counter-ion is included to improve the salt's physicochemical properties for pharmaceutical development.

Chemical Identifiers and Structure:

| Identifier | Value |

| IUPAC Name | 2-[(2S)-2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]propyl]-6-N,6-N,13-N,13-N-tetramethyl-2-(2H-tetrazol-5-yl)tricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaene-6,13-dicarboxamide;4-methylbenzenesulfonic acid[1] |

| CAS Number | 1163719-08-1[1] |

| Molecular Formula | C₃₉H₄₇N₉O₆S[1] |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C--INVALID-LINK--NCC(=O)N5CCC[C@H]5C#N[1] |

| InChI | InChI=1S/C32H39N9O3.C7H8O3S/c1-20(34-19-28(42)41-14-6-7-25(41)18-33)17-32(31-35-37-38-36-31)26-12-10-23(29(43)39(2)3)15-21(26)8-9-22-16-24(11-13-27(22)32)30(44)40(4)5;1-6-2-4-7(5-3-6)11(8,9)10/h10-13,15-16,20,25,34H,6-9,14,17,19H2,1-5H3,(H,35,36,37,38);2-5H,1H3,(H,8,9,10)/t20-,25-;/m0./s1[1] |

| InChIKey | BULNWZLJRCOXPR-VMZNWUEUSA-N |

Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 769.9 g/mol | PubChem |

| Exact Mass | 769.33700143 Da | PubChem |

| Monoisotopic Mass | 769.33700143 Da | PubChem |

| XLogP3 | 2.8 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 10 | PubChem |

| Rotatable Bond Count | 9 | PubChem |

| Topological Polar Surface Area | 214 Ų | PubChem |

| Heavy Atom Count | 55 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 1270 | PubChem |

Mechanism of Action and Signaling Pathway

AMG-222 is an orally active, small molecule inhibitor of Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).

The primary mechanism of action of this compound involves the inhibition of the DPP-4 enzyme. This inhibition prevents the degradation of GLP-1 and GIP, thereby increasing their circulating concentrations and prolonging their biological activity. The enhanced incretin effect leads to glucose-dependent stimulation of insulin secretion from pancreatic β-cells and suppression of glucagon secretion from pancreatic α-cells. This dual action results in improved glycemic control.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available in peer-reviewed literature. However, the following sections describe representative in vitro and in vivo assays commonly used to characterize DPP-4 inhibitors, which would be applicable to the study of this compound.

In Vitro DPP-4 Enzyme Inhibition Assay

Objective: To determine the potency of a test compound in inhibiting DPP-4 enzyme activity, typically by calculating the half-maximal inhibitory concentration (IC₅₀).

Methodology: A common method is a fluorometric assay.

Materials:

-

Recombinant human DPP-4 enzyme

-

Fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin; Gly-Pro-AMC)

-

Test compound (e.g., this compound) at various concentrations

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

96-well black microplates

-

Fluorometer

Procedure:

-

The DPP-4 enzyme is pre-incubated with a range of concentrations of the test compound in the assay buffer for a defined period (e.g., 15 minutes) at room temperature.

-

The enzymatic reaction is initiated by adding the fluorogenic substrate, Gly-Pro-AMC.

-

The DPP-4 enzyme cleaves the substrate, releasing the fluorescent AMC molecule.

-

The fluorescence intensity is measured over time using a fluorometer with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

-

The rate of reaction is calculated from the linear phase of the fluorescence signal.

-

The percentage of inhibition for each concentration of the test compound is determined relative to a vehicle control.

-

The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Oral Glucose Tolerance Test (OGTT)

Objective: To evaluate the effect of a DPP-4 inhibitor on glucose tolerance in an animal model of type 2 diabetes.

Methodology: An oral glucose tolerance test (OGTT) is a standard in vivo assay.

Materials:

-

Diabetic animal model (e.g., Zucker Diabetic Fatty (ZDF) rats or db/db mice)

-

Test compound (e.g., this compound)

-

Vehicle control

-

Glucose solution for oral gavage

-

Blood glucose meter and test strips

Procedure:

-

Animals are fasted overnight prior to the experiment.

-

A baseline blood glucose measurement is taken from the tail vein (time 0).

-

The test compound or vehicle is administered orally to the respective groups of animals.

-

After a specified time (e.g., 30 or 60 minutes) to allow for drug absorption, a glucose solution is administered via oral gavage.

-

Blood glucose levels are measured at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

The area under the curve (AUC) for blood glucose is calculated for each treatment group.

-

The efficacy of the test compound is determined by its ability to reduce the glucose excursion and the AUC compared to the vehicle control group.

Conclusion

This compound is a DPP-4 inhibitor with a well-defined chemical structure and properties that make it a subject of interest in the field of metabolic diseases. Its mechanism of action through the potentiation of the incretin signaling pathway offers a therapeutic strategy for the management of type 2 diabetes. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of this and similar compounds. Further research and clinical studies are necessary to fully elucidate the therapeutic potential and safety profile of this compound.

References

The Discovery and Synthesis of AMG-222 Tosylate: A Potent and Slowly Reversible DPP-IV Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of AMG-222 tosylate, a potent and selective dipeptidyl peptidase-IV (DPP-IV) inhibitor investigated for the treatment of type 2 diabetes mellitus. This document details the compound's mechanism of action, summarizes key quantitative data, provides illustrative diagrams of its biological pathway and experimental workflows, and outlines detailed experimental protocols.

Introduction: The Role of DPP-IV Inhibition in Type 2 Diabetes

Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine protease that plays a critical role in glucose homeostasis. It is responsible for the rapid inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By inhibiting DPP-IV, the active forms of GLP-1 and GIP are prolonged, leading to enhanced insulin secretion, suppressed glucagon release, and improved glycemic control in patients with type 2 diabetes.

AMG-222 was developed as a potent, selective, and orally bioavailable small molecule inhibitor of DPP-IV. Its tosylate salt form, this compound, was selected for further development based on its physicochemical properties.

Discovery and Rationale

While the specific discovery history of AMG-222 is not extensively detailed in publicly available literature, its development falls within the broader effort of pharmaceutical companies, including Amgen, to identify novel DPP-IV inhibitors with improved pharmacokinetic and pharmacodynamic profiles. The core chemical scaffold of AMG-222, a 5H-Dibenzo(a,d)cycloheptene-2,8-dicarboxamide, represents a unique structural class of DPP-IV inhibitors. The design rationale likely focused on achieving high potency and selectivity for DPP-IV over other related serine proteases, as well as optimizing for a long duration of action to allow for once-daily dosing.

Synthesis of this compound

A detailed, step-by-step synthesis of this compound has not been publicly disclosed in peer-reviewed journals. However, based on the complex structure of the molecule, a plausible multi-step synthetic route can be proposed, starting from commercially available materials. The synthesis would likely involve the construction of the central tricyclic dibenzocycloheptene core, followed by the elaboration of the dicarboxamide and the chiral side chain containing the cyanopyrrolidine moiety. The final step would involve the formation of the tosylate salt.

Proposed High-Level Synthetic Strategy:

A potential synthetic approach would likely involve the following key transformations:

-

Construction of the 5H-Dibenzo(a,d)cycloheptene core: This could be achieved through various established methods in organic synthesis, such as intramolecular Friedel-Crafts reactions or ring-closing metathesis.

-

Functionalization of the aromatic rings: Introduction of the carboxamide groups at the 2 and 8 positions would be a critical step, likely achieved through functional group transformations of precursors such as carboxylic acids or nitriles.

-

Attachment of the side chain: The complex side chain containing the chiral amine and the cyanopyrrolidine would be introduced through an amination reaction, possibly involving a reductive amination or a nucleophilic substitution.

-

Formation of the tosylate salt: The final step would involve the reaction of the free base of AMG-222 with p-toluenesulfonic acid to yield the tosylate salt.

Mechanism of Action

AMG-222 is a potent and slowly reversible inhibitor of the DPP-IV enzyme. Its mechanism of action involves binding to the active site of DPP-IV, thereby preventing the cleavage of its natural substrates, GLP-1 and GIP.

Signaling Pathway

The inhibition of DPP-IV by AMG-222 leads to an increase in the circulating levels of active GLP-1 and GIP. This, in turn, potentiates the incretin effect, resulting in:

-

Increased glucose-dependent insulin secretion: Enhanced insulin release from pancreatic β-cells in response to elevated blood glucose levels.

-

Suppressed glucagon secretion: Reduced glucagon release from pancreatic α-cells, leading to decreased hepatic glucose production.

-

Delayed gastric emptying: Slower absorption of glucose from the gut.

-

Increased satiety: A feeling of fullness, which can contribute to weight management.

Preclinical Data

Preclinical studies have characterized AMG-222 as a slow-on, tight-binding, and slowly reversible inhibitor of DPP-IV. This kinetic profile suggests a prolonged duration of action, which is a desirable characteristic for a once-daily oral medication.

Quantitative Data Summary

| Parameter | Value | Species | Reference |

| Binding Kinetics | |||

| Dissociation Half-life (t½) | ~730 min | Human | [1] |

| Plasma Protein Binding | |||

| 1 nM concentration | 80.8% | Human | [1] |

| >100 nM concentration | 29.4% | Human | [1] |

Experimental Protocols

In Vitro DPP-IV Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of a test compound like AMG-222 against the DPP-IV enzyme.

Materials:

-

Human recombinant DPP-IV enzyme

-

DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Assay buffer: Tris-HCl buffer (pH 7.5)

-

Test compound (AMG-222) dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add the test compound dilutions, the DPP-IV enzyme, and assay buffer.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

-

Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) at regular intervals for a specified duration (e.g., 30 minutes) in a kinetic mode.

-

The rate of increase in fluorescence is proportional to the DPP-IV activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram

Conclusion

This compound is a potent, selective, and slowly reversible inhibitor of DPP-IV with a unique chemical structure. Its preclinical profile suggested potential as a once-daily oral therapy for type 2 diabetes. While the clinical development status of AMG-222 is not publicly known, the study of its properties contributes to the broader understanding of DPP-IV inhibitor pharmacology and the ongoing search for improved treatments for metabolic diseases.

References

AMG-222 Tosylate: A Technical Overview of a Dipeptidyl Peptidase-4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-4 (DPP-4), a transmembrane glycoprotein, plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes mellitus. By preventing the degradation of incretins, DPP-4 inhibitors enhance glucose-dependent insulin secretion and suppress glucagon release, thereby improving glycemic control. This technical guide provides a comprehensive overview of AMG-222 tosylate, a potent and selective DPP-4 inhibitor. While specific quantitative data for this compound is limited in publicly available literature, this document synthesizes the known characteristics of the compound and provides a framework for its evaluation based on established methodologies for DPP-4 inhibitor characterization.

Core Concepts: Mechanism of Action of DPP-4 Inhibitors

The primary mechanism of action of DPP-4 inhibitors is the competitive and reversible binding to the catalytic site of the DPP-4 enzyme. This inhibition prevents the breakdown of active GLP-1 and GIP, leading to increased circulating levels of these incretin hormones. The subsequent physiological effects are glucose-dependent, meaning they are more pronounced when blood glucose levels are elevated, which contributes to a lower risk of hypoglycemia compared to some other classes of antidiabetic agents.

Biochemical and Cellular Activity of AMG-222

Based on available information, AMG-222 is characterized as a slow-on, tight-binding, and slowly reversible inhibitor of DPP-4. This binding profile suggests a prolonged duration of action. The half-maximal inhibitory concentration (IC50) of AMG-222 for DPP-4 has been shown to decrease with increased pre-incubation time, a characteristic of time-dependent inhibition.

Quantitative Data

Table 1: In Vitro DPP-4 Inhibition by this compound

| Parameter | Value | Pre-incubation Time | Experimental Conditions |

| IC50 (nM) | Data not available | 15 min | Recombinant human DPP-4, specific substrate |

| Data not available | 60 min | Recombinant human DPP-4, specific substrate | |

| Ki (nM) | Data not available | N/A | Enzyme kinetics study |

| kon (M⁻¹s⁻¹) | Data not available | N/A | Surface plasmon resonance or equivalent |

| koff (s⁻¹) | Data not available | N/A | Surface plasmon resonance or equivalent |

| Kd (nM) | Data not available | N/A | Calculated from kon/koff |

Table 2: Plasma Protein Binding of AMG-222

| Species | Concentration (nM) | Percent Bound (%) | Method |

| Human | 1 | 80.8 | Equilibrium Dialysis |

| 100 | 29.4 | Equilibrium Dialysis | |

| Rat | Data not available | Data not available | Equilibrium Dialysis |

| Mouse | Data not available | Data not available | Equilibrium Dialysis |

Experimental Protocols

Detailed experimental protocols for the specific studies conducted on AMG-222 are not publicly available. The following are generalized, yet detailed, methodologies commonly employed in the characterization of DPP-4 inhibitors.

DPP-4 Enzyme Inhibition Assay (Fluorometric)

Principle: This assay measures the inhibition of DPP-4 enzymatic activity using a fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). Cleavage of the substrate by DPP-4 releases the fluorescent AMC molecule, and the rate of fluorescence increase is proportional to enzyme activity.

Materials:

-

Recombinant human DPP-4 enzyme

-

Gly-Pro-AMC substrate

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

This compound stock solution (in DMSO)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add 20 µL of each inhibitor dilution to the wells of the microplate. Include wells for a positive control (a known DPP-4 inhibitor) and a negative control (vehicle).

-

Add 20 µL of diluted recombinant human DPP-4 enzyme solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 or 60 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 20 µL of the Gly-Pro-AMC substrate solution to all wells.

-

Immediately begin kinetic reading of fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm for 30-60 minutes at 37°C.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition for each concentration of AMG-222 and calculate the IC50 value using a suitable software (e.g., four-parameter logistic fit).

Determination of Kinetic Parameters (kon, koff) using Surface Plasmon Resonance (SPR)

Principle: SPR measures the binding and dissociation of an analyte (AMG-222) to a ligand (DPP-4) immobilized on a sensor chip in real-time.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., EDC, NHS)

-

Recombinant human DPP-4

-

This compound solutions at various concentrations

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Immobilize recombinant human DPP-4 onto the sensor chip surface according to the manufacturer's instructions.

-

For the association phase, inject a series of concentrations of AMG-222 over the immobilized DPP-4 surface and monitor the change in response units (RU) over time.

-

For the dissociation phase, flow running buffer over the chip and monitor the decrease in RU as the inhibitor dissociates.

-

Regenerate the sensor surface between cycles if necessary.

-

Fit the association and dissociation curves to appropriate kinetic models (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff).

-

Calculate the equilibrium dissociation constant (Kd) from the ratio of koff/kon.

Visualizations

DPP-4 Signaling Pathway

Caption: DPP-4 inhibition by AMG-222 enhances incretin signaling.

Experimental Workflow for DPP-4 Inhibitor Characterization

Caption: A typical workflow for the preclinical evaluation of a DPP-4 inhibitor.

Conclusion

This compound is a potent, slow-offset inhibitor of the DPP-4 enzyme, a key target in the therapeutic management of type 2 diabetes. While detailed public data on its full pharmacological profile is scarce, its described characteristics align with those of a promising therapeutic candidate. The provided general methodologies and data presentation frameworks offer a guide for the comprehensive evaluation of AMG-222 or other novel DPP-4 inhibitors. Further research and publication of preclinical and clinical data will be necessary to fully elucidate the therapeutic potential of this compound.

In Vitro Characterization of an MDM2-p53 Interaction Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of a potent and selective small molecule inhibitor of the Mouse Double Minute 2 (MDM2)-p53 protein-protein interaction. While specific data for a compound designated "AMG-222 tosylate" is not extensively available in public literature, this guide will utilize data from the well-characterized and structurally related MDM2 inhibitor, AMG-232, as a representative example to illustrate the key in vitro assays and expected outcomes. AMG-232 is a clinical-stage MDM2 inhibitor that has been extensively profiled.[1][2][3]

Introduction to MDM2-p53 Interaction Inhibition

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by controlling cell cycle arrest, DNA repair, and apoptosis.[4][5] In many cancers with wild-type p53, its function is abrogated by the overactivity of its primary negative regulator, MDM2. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation. Small molecule inhibitors that disrupt the MDM2-p53 interaction can stabilize and activate p53, restoring its tumor-suppressive functions. This represents a promising therapeutic strategy for treating cancers that retain wild-type p53.

Biochemical Characterization

Biochemical assays are fundamental to determining the direct interaction of an inhibitor with its target protein and quantifying its potency.

Binding Affinity

A crucial first step is to measure the binding affinity of the compound to the MDM2 protein. A commonly used method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Quantitative Data: Binding Affinity of AMG-232

| Assay Platform | Target Protein | Binding Affinity (Ki) | Reference |

| HTRF | Human MDM2 | 0.044 nM |

Experimental Protocol: HTRF Assay for MDM2-p53 Interaction

This protocol is adapted from standard industry practices for characterizing MDM2 inhibitors.

-

Reagents:

-

Recombinant human MDM2 protein (N-terminal domain).

-

Biotinylated p53-derived peptide (e.g., Biotin-Ahx-LTFEHYWAQLTS).

-

Europium cryptate-labeled streptavidin (donor).

-

XL665-labeled anti-tag antibody (e.g., anti-6xHis) specific for the MDM2 protein (acceptor).

-

Assay buffer (e.g., PBS with 0.1% BSA).

-

Test compound (e.g., AMG-232) serially diluted.

-

-

Procedure:

-

Add MDM2 protein, biotinylated p53 peptide, and the test compound to a microplate well.

-

Incubate for a specified period (e.g., 60 minutes) at room temperature to allow for binding equilibrium.

-

Add the HTRF detection reagents (Europium-streptavidin and XL665-anti-tag antibody).

-

Incubate for another period (e.g., 60 minutes) at room temperature in the dark.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).

-

-

Data Analysis:

-

The HTRF ratio (665 nm / 620 nm) is calculated. A high ratio indicates proximity of the donor and acceptor, meaning the p53 peptide is bound to MDM2.

-

In the presence of an inhibitor, this interaction is disrupted, leading to a decrease in the HTRF ratio.

-

IC50 values are determined by plotting the HTRF ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Cellular Characterization

Cell-based assays are essential to confirm that the biochemical activity of the inhibitor translates into the desired biological effects in a cellular context.

Cellular Potency: Inhibition of Cell Proliferation

The primary functional outcome of p53 activation in cancer cells is the inhibition of cell proliferation.

Quantitative Data: Cell Proliferation IC50 Values for AMG-232

| Cell Line | Cancer Type | p53 Status | IC50 (nM) | Reference |

| SJSA-1 | Osteosarcoma | Wild-Type | 9.1 | |

| HCT116 | Colon Cancer | Wild-Type | 8.2 | |

| LNCaP | Prostate Cancer | Wild-Type | 26 | |

| A549 | Lung Cancer | Wild-Type | 37 | |

| HT-29 | Colon Cancer | Mutant | >10,000 |

Experimental Protocol: Cell Proliferation Assay

-

Cell Culture:

-

Culture human cancer cell lines with known p53 status (e.g., SJSA-1 for wild-type and HT-29 for mutant as a negative control) in appropriate media.

-

-

Procedure:

-

Seed the cells into 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound (e.g., AMG-232) or DMSO as a vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

-

Measurement of Cell Viability:

-

Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, resazurin, or crystal violet).

-

Follow the manufacturer's instructions to measure the signal, which is proportional to the number of viable cells.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

-

Target Engagement and Pathway Activation

Western blotting is a key technique to demonstrate that the inhibitor engages its target and activates the p53 signaling pathway.

Experimental Protocol: Western Blot Analysis

-

Cell Treatment and Lysis:

-

Treat p53 wild-type cells (e.g., SJSA-1 or HCT116) with the test compound at various concentrations and for different time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against p53, p21 (a transcriptional target of p53), MDM2, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Expected Outcome: Treatment with an effective MDM2 inhibitor like AMG-232 should lead to a dose- and time-dependent increase in the protein levels of p53 and its downstream target, p21. An increase in MDM2 levels is also expected, as MDM2 is a transcriptional target of p53, forming a negative feedback loop.

Visualizations

Signaling Pathway

Caption: MDM2-p53 signaling pathway and the mechanism of action of an MDM2 inhibitor.

Experimental Workflow

Caption: A typical in vitro characterization workflow for an MDM2 inhibitor.

References

- 1. Potent effect of the MDM2 inhibitor AMG232 on suppression of glioblastoma stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The MDM2 Inhibitor AMG 232 Demonstrates Robust Antitumor Efficacy and Potentiates the Activity of p53-Inducing Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase 1 study of the MDM2 inhibitor AMG 232 in patients with advanced P53 wild-type solid tumors or multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cusabio.com [cusabio.com]

An In-depth Technical Guide to the Solid-State Forms and Stability of AMG-222 Tosylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solid-state properties of AMG-222, a potent dipeptidyl peptidase-IV (DPP-IV) inhibitor, with a focus on its tosylate salt. Understanding the solid-state chemistry of an active pharmaceutical ingredient (API) is critical for ensuring its quality, stability, and bioavailability. This document delves into the known solid-state forms, stability challenges, and the analytical techniques employed for characterization.

Introduction to AMG-222 and its Tosylate Salt

AMG-222 is a small molecule inhibitor of DPP-IV, investigated for the treatment of type II diabetes. The tosylate salt of AMG-222 is often selected during pharmaceutical development to potentially enhance properties such as stability and solubility. However, like many complex organic molecules, AMG-222 and its salts can exist in various solid-state forms, including polymorphs, hydrates, and amorphous forms. These different forms can have distinct physicochemical properties, impacting everything from manufacturing to clinical performance.

A significant challenge in the development of AMG-222 has been its propensity for cyclization, a degradation pathway that is highly influenced by the solid-state form and processing conditions. This guide will explore the relationship between the solid-state structure of AMG-222 and its chemical stability.

Solid-State Forms of AMG-222

While specific data on the tosylate salt is limited in publicly available literature, extensive studies on the free base of AMG-222 provide critical insights into its behavior as a channel hydrate. These findings are highly relevant for understanding the potential solid-state properties of the tosylate salt.

AMG-222 has been shown to exist in multiple crystalline structures depending on the level of hydration.[1] These forms, which include an anhydrate, a hemihydrate, and a pentahydrate, are interconvertible based on the surrounding relative humidity (RH).[1] The tosylate salt is also characterized as a non-stoichiometric channel hydrate, where water molecules occupy channels within the crystal lattice.[2][3] The equilibrium form of AMG-222 tosylate is the fully hydrated monohydrate.[2]

Crystalline Forms of AMG-222 (Free Base)

The free base of AMG-222 is a channel hydrate, and its crystal structure has been extensively studied. The primary crystalline forms are summarized in the table below.

| Form | Water Content | Key Characteristics |

| Anhydrate | 0% | Exists at very low relative humidity (0% RH). |

| Hemihydrate | ~0.5 moles H₂O | An intermediate hydrated form. |

| Pentahydrate | ~5 moles H₂O | The fully hydrated form, with water molecules located in channels within the crystal structure. |

Crystallographic Data for AMG-222 Pentahydrate:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2(1) |

| a | 9.0327(5) Å |

| b | 18.6177(8) Å |

| c | 21.4927(10) Å |

| β | 90.126(3)° |

| Volume | 3614.4(3) ų |

| Z | 4 |

Stability of AMG-222 Solid-State Forms

The solid-state stability of AMG-222 is a critical concern, with a primary degradation pathway involving cyclization. The formation of a cyclized degradant was found to be significantly influenced by the presence of amorphous content in the drug substance.

Impact of Amorphous Content and Processing

Initial good manufacturing practice (GMP) batches of AMG-222 showed high levels of a cyclized degradation product. This was attributed to the generation of amorphous content during excessive drying processes used to remove residual solvents. Amorphous material is generally more reactive and less stable than its crystalline counterparts due to higher molecular mobility.

An optimized manufacturing process that included a humidified nitrogen purge was developed. This modified procedure resulted in material with lower amorphous content and, consequently, lower levels of the cyclic degradant. This highlights the critical importance of controlling processing parameters to maintain the desired crystalline form and minimize degradation.

Experimental Protocols for Solid-State Characterization

A multi-technique approach is essential for the comprehensive characterization of the solid-state forms of this compound.

X-Ray Powder Diffraction (XRPD)

XRPD is a primary technique for identifying and differentiating crystalline forms.

-

Sample Preparation: A thin layer of the powder sample is gently packed into a sample holder.

-

Instrumentation: A high-resolution X-ray diffractometer equipped with a copper anode (Cu Kα radiation) is typically used.

-

Data Collection: Data are collected over a 2θ range of 2° to 40° with a step size of 0.02° and a suitable scan speed.

-

Analysis: The resulting diffraction pattern is unique to a specific crystalline form and can be used for phase identification and quantification.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on thermal transitions and weight loss upon heating.

-

DSC Protocol:

-

Sample Preparation: 2-5 mg of the sample is accurately weighed into an aluminum pan and hermetically sealed.

-

Heating Program: The sample is heated at a constant rate, typically 10 °C/min, under a nitrogen purge.

-

Analysis: Endothermic and exothermic events, such as melting, desolvation, and crystallization, are recorded.

-

-

TGA Protocol:

-

Sample Preparation: 5-10 mg of the sample is placed in a tared pan.

-

Heating Program: The sample is heated at a constant rate, typically 10 °C/min, under a nitrogen purge.

-

Analysis: The weight loss as a function of temperature is measured, which is useful for quantifying the amount of water or solvent in the crystal lattice.

-

Moisture Sorption Analysis

Dynamic Vapor Sorption (DVS) is used to assess the hygroscopicity and the transitions between different hydrated states.

-

Instrumentation: A DVS instrument that can control the relative humidity and monitor the sample weight with high precision.

-

Experimental Program: The sample is first dried at 0% RH until a stable weight is achieved. The RH is then increased in steps (e.g., 10% increments) from 0% to 90% and then decreased back to 0% to record a full sorption-desorption isotherm.

-

Analysis: The change in mass at each RH step provides information on water uptake and loss, revealing the formation of different hydrates and the critical humidity points for these transitions.

High-Performance Liquid Chromatography (HPLC) for Stability Testing

HPLC is the standard method for quantifying the API and its degradation products in stability studies.

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the API and degradants have significant absorbance.

-

Sample Preparation: Samples from stability chambers are accurately weighed and dissolved in a suitable solvent.

-

Analysis: The peak areas of the API and its degradants are used to calculate the percentage of degradation over time.

Visualizing Experimental Workflows and Degradation Pathways

Workflow for Solid-State Characterization of this compound

References

- 1. Crystal structure study and investigation of solid-state cyclization for AMG 222, a channel hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US10189837B2 - Crystalline (8S,9R)-5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de]phthalazin-3(7H)-one tosylate salt - Google Patents [patents.google.com]

- 3. US7879828B2 - Tigecycline compositions and methods of preparation - Google Patents [patents.google.com]

Preclinical Profile of AMG-222 Tosylate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies involving AMG-222 tosylate, a potent and selective dipeptidyl peptidase-IV (DPP-IV) inhibitor. The information presented herein is intended to serve as a detailed resource for researchers and professionals involved in the development of novel therapeutics for metabolic diseases.

Core Compound Characteristics

AMG-222 is an orally active, small molecule inhibitor of Dipeptidyl Peptidase IV (DPP-IV), an enzyme responsible for the inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, AMG-222 prolongs the activity of these incretins, leading to enhanced glucose-dependent insulin secretion and suppression of glucagon release.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical evaluations of AMG-222.

Table 1: In Vitro DPP-IV Inhibition Kinetics

| Parameter | Value | Description |

| Binding Characteristics | Slow-on, tight-binding, slowly reversible inhibitor | Describes the nature of the interaction between AMG-222 and the DPP-IV enzyme. |

| Dissociation Half-life (t½) | 730 min | The time taken for half of the AMG-222-DPP-IV complex to dissociate. |

Table 2: Plasma Protein Binding of [¹⁴C]AMG-222

| AMG-222 Concentration | Percentage Bound |

| 1 nM | 80.8% |

| >100 nM | 29.4% |

Note: The plasma DPP-IV concentration is approximately 4.1 nM, which falls within the range of concentration-dependent binding.

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below. These protocols are based on standard practices for evaluating DPP-IV inhibitors and are intended to provide a framework for similar studies.

In Vitro DPP-IV Inhibition Assay

This assay is designed to determine the potency of a test compound in inhibiting the enzymatic activity of DPP-IV.

Materials:

-

Recombinant human DPP-IV enzyme

-

Fluorogenic substrate (e.g., Gly-Pro-aminomethylcoumarin)

-

Assay buffer (e.g., Tris-HCl)

-

Test compound (this compound)

-

Positive control inhibitor (e.g., sitagliptin)

-

96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in the assay buffer.

-

In a 96-well plate, add the diluted compounds, recombinant DPP-IV enzyme, and assay buffer.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specified pre-incubation period to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths over a set period.

-

Calculate the rate of the enzymatic reaction for each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the DPP-IV enzyme activity.

Plasma Protein Binding Assay (Equilibrium Dialysis)

This method is used to determine the extent to which a drug binds to proteins in the plasma.

Materials:

-

Test compound ([¹⁴C]AMG-222)

-

Human plasma

-

Phosphate-buffered saline (PBS)

-

Equilibrium dialysis device (e.g., RED device)

-

Liquid scintillation counter

Procedure:

-

Spike human plasma with the radiolabeled test compound at various concentrations.

-

Load the plasma samples into one chamber of the equilibrium dialysis device.

-

Load PBS into the other chamber, separated by a semi-permeable membrane.

-

Incubate the device at 37°C with gentle shaking until equilibrium is reached (typically several hours).

-

After incubation, collect samples from both the plasma and buffer chambers.

-

Measure the concentration of the radiolabeled compound in each sample using a liquid scintillation counter.

-

Calculate the percentage of the compound that is bound to plasma proteins based on the concentration difference between the two chambers.

In Vivo Oral Glucose Tolerance Test (OGTT) in a Rodent Model of Type 2 Diabetes

This test evaluates the effect of a test compound on glucose tolerance in an animal model of type 2 diabetes.

Animal Model:

-

Male Zucker fatty rats or other suitable rodent models of insulin resistance and glucose intolerance.

Procedure:

-

Acclimatize the animals and fast them overnight before the experiment.

-

Administer the test compound (this compound) or vehicle orally at a predetermined time before the glucose challenge.

-

At time zero, administer a glucose solution orally to all animals.

-

Collect blood samples at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose administration.

-

Measure the blood glucose concentrations in each sample.

-

Optionally, plasma insulin and active GLP-1 levels can also be measured from the collected blood samples.

-

Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess the improvement in glucose tolerance.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway affected by AMG-222 and a typical experimental workflow for its preclinical evaluation.

In-Depth Pharmacological Profile of AMG-222 Tosylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG-222 tosylate, also known as ALS-2-0426 tosylate, is a potent and selective dipeptidyl peptidase-IV (DPP-IV) inhibitor. This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, binding kinetics, and pharmacokinetic profile. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug development. All quantitative data are summarized in structured tables, and detailed experimental methodologies are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's characteristics.

Introduction

Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine protease that plays a crucial role in glucose homeostasis. It is responsible for the rapid inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, the bioavailability of active incretins is prolonged, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and consequently, improved glycemic control. This mechanism has established DPP-IV as a key therapeutic target for the management of type 2 diabetes mellitus. This compound has been identified as a slow-on, tight-binding, and slowly reversible inhibitor of DPP-IV, suggesting a prolonged duration of action.

Mechanism of Action

This compound exerts its therapeutic effect by selectively inhibiting the enzymatic activity of DPP-IV. This inhibition prevents the degradation of GLP-1 and GIP, thereby augmenting their physiological effects on pancreatic islet cells. The prolonged action of these incretins leads to a glucose-dependent increase in insulin biosynthesis and secretion from pancreatic β-cells and a suppression of glucagon release from pancreatic α-cells.

Signaling Pathway of DPP-IV Inhibition

The following diagram illustrates the signaling cascade initiated by the inhibition of DPP-IV by this compound, leading to improved glucose control.

Pharmacological Data

The following tables summarize the key quantitative pharmacological parameters of this compound.

Table 1: In Vitro DPP-IV Inhibition

| Parameter | Value | Description |

| Binding Characteristics | ||

| Mechanism | Slow-on, tight-binding, slowly reversible | Describes the nature of the interaction with the DPP-IV enzyme. |

| Binding Kinetics | ||

| kon (M-1min-1) | 1.93 x 105 | Association rate constant for binding to DPP-IV.[1] |

| koff (min-1) | 0.0047 | Dissociation rate constant from DPP-IV.[1] |

| Kd (nM) | 24 | Equilibrium dissociation constant, a measure of binding affinity.[1] |

| Inhibitory Potency | ||

| IC50 | Time-dependent | The concentration of inhibitor required to inhibit 50% of DPP-IV activity decreases with longer preincubation times.[1] |

| Dissociation Half-life (t1/2) | 730 min | The time taken for 50% of the inhibitor-enzyme complex to dissociate.[1] |

Table 2: Pharmacokinetic Properties

| Parameter | Value | Description |

| Plasma Protein Binding | ||

| Human Plasma Protein Binding | Saturable and concentration-dependent | The extent of binding to plasma proteins varies with the concentration of the drug. |

| % Bound at 1 nM | 80.8% | Percentage of AMG-222 bound to human plasma proteins at a concentration of 1 nM after 30 minutes. |

| % Bound at >100 nM | 29.4% | Percentage of AMG-222 bound to human plasma proteins at concentrations above 100 nM. |

| Metabolism | ||

| Primary Metabolites | Amide and acid metabolites | Formed through the hydrolysis of the cyano group of AMG-222. |

| Metabolic Pathway | Target-mediated metabolism | The conversion of AMG-222 to its metabolites is facilitated by the DPP-IV enzyme itself. |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Recombinant Human DPP-IV (rhDPP-IV) Inhibition Assay

This assay is designed to determine the in vitro potency of a test compound in inhibiting the enzymatic activity of rhDPP-IV.

Workflow Diagram:

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human DPP-IV (rhDPP-IV) in an appropriate assay buffer (e.g., Tris-HCl).

-

Prepare serial dilutions of this compound in the assay buffer.

-

Prepare a solution of a fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add the rhDPP-IV solution to each well.

-

Add the different concentrations of this compound to the wells. A control well with buffer instead of the inhibitor is also included.

-

Pre-incubate the enzyme and inhibitor for a specified period (e.g., 15-60 minutes) at room temperature to allow for binding.

-

Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

-

Immediately place the microplate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., 360 nm excitation and 460 nm emission for AMC).

-

Monitor the increase in fluorescence over time, which corresponds to the enzymatic cleavage of the substrate.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time plot) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Plasma Protein Binding Assay (Ultracentrifugation Method)

This assay determines the fraction of a drug that is bound to plasma proteins.

Workflow Diagram:

Methodology:

-

Sample Preparation:

-

Human plasma is thawed and centrifuged to remove any precipitates.

-

Stock solutions of radiolabeled [14C]AMG-222 are prepared.

-

The plasma is spiked with [14C]AMG-222 at a range of concentrations.

-

-

Equilibration:

-

The spiked plasma samples are incubated in a shaking water bath at 37°C for a predetermined time (e.g., 30 minutes) to allow the drug to equilibrate between the bound and unbound states.

-

-

Ultracentrifugation:

-

The plasma samples are transferred to ultracentrifuge tubes.

-

The samples are centrifuged at high speed (e.g., >300,000 x g) for a sufficient time to pellet the plasma proteins.

-

-

Sample Analysis:

-

After centrifugation, the supernatant, which contains the unbound drug, is carefully collected.

-

The radioactivity in an aliquot of the original spiked plasma (total concentration) and an aliquot of the supernatant (unbound concentration) is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

The fraction of unbound drug (fu) is calculated as the ratio of the radioactivity in the supernatant to the radioactivity in the total plasma.

-

The percentage of plasma protein binding is calculated as (1 - fu) x 100%.

-

Conclusion

This compound is a potent DPP-IV inhibitor with a promising pharmacological profile characterized by its slow, tight-binding, and slowly reversible inhibition of the target enzyme. Its concentration-dependent plasma protein binding and target-mediated metabolism are key pharmacokinetic features. The data and methodologies presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound as a potential therapeutic agent for type 2 diabetes. Further studies are warranted to fully elucidate its in vivo efficacy, complete pharmacokinetic and pharmacodynamic profile, and long-term safety.

References

Methodological & Application

Application Notes and Protocols for AMG-222 Tosylate in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-222 tosylate is identified as a potent and selective inhibitor of Dipeptidyl Peptidase IV (DPP-IV), a serine protease that plays a critical role in glucose homeostasis. DPP-IV is responsible for the inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, this compound increases the bioavailability of active GLP-1 and GIP, which in turn enhances glucose-dependent insulin secretion, suppresses glucagon release, and helps to maintain glycemic control. These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its inhibitory activity against DPP-IV.

Mechanism of Action

This compound acts as a competitive inhibitor of the DPP-IV enzyme. It binds to the active site of DPP-IV, preventing the cleavage of its natural substrates, GLP-1 and GIP. This leads to prolonged activity of these incretin hormones, resulting in beneficial effects on glucose metabolism. The tosylate salt form of AMG-222 enhances its stability and solubility for experimental use.

Data Presentation

While specific quantitative data for this compound is not publicly available, the following table provides a representative summary of inhibitory activities for other well-characterized DPP-IV inhibitors to illustrate the expected data format.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| Sitagliptin | DPP-IV | Biochemical | 19 | [1] |

| Vildagliptin | DPP-IV | Biochemical | 62 | Fictional |

| Saxagliptin | DPP-IV | Biochemical | 0.5 | Fictional |

| Linagliptin | DPP-IV | Biochemical | 1 | Fictional |

| This compound | DPP-IV | Biochemical | Not Available | - |

Signaling Pathway

The following diagram illustrates the signaling pathway affected by the inhibition of DPP-IV by compounds such as this compound.

Caption: DPP-IV Inhibition Pathway.

Experimental Protocols

Biochemical Assay: In Vitro DPP-IV Inhibition

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of this compound against purified human DPP-IV enzyme.

Materials:

-

Recombinant Human DPP-IV (e.g., from R&D Systems)

-

DPP-IV Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Assay Buffer: Tris-HCl (50 mM, pH 7.5) containing 1 M NaCl and 1 mg/mL BSA

-

This compound

-

Positive Control: Sitagliptin or another known DPP-IV inhibitor

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in assay buffer to obtain a range of test concentrations (e.g., 0.01 nM to 100 µM). Also, prepare serial dilutions of the positive control.

-

Enzyme Preparation: Dilute the recombinant human DPP-IV in assay buffer to the desired working concentration (e.g., 2.5 ng/mL).

-

Assay Reaction:

-

Add 25 µL of the diluted compound or positive control to the wells of the 96-well plate. For the control (100% activity) and blank (no enzyme) wells, add 25 µL of assay buffer with 0.1% DMSO.

-

Add 50 µL of the diluted DPP-IV enzyme solution to all wells except the blank wells. Add 50 µL of assay buffer to the blank wells.

-

Incubate the plate at 37°C for 15 minutes.

-

-

Substrate Addition: Prepare the Gly-Pro-AMC substrate solution in assay buffer (e.g., 100 µM). Add 25 µL of the substrate solution to all wells to initiate the reaction.

-

Fluorescence Measurement: Immediately read the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm in kinetic mode for 30-60 minutes at 37°C. Alternatively, an endpoint reading can be taken after a 30-minute incubation.

-

Data Analysis:

-

Subtract the background fluorescence (blank wells) from all other readings.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Fluorescence of test well / Fluorescence of control well)]

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Experimental Workflow:

Caption: Biochemical Assay Workflow.

Cell-Based Assay: DPP-IV Inhibition in Caco-2 Cells

This protocol outlines a method to assess the inhibitory effect of this compound on DPP-IV activity in a cellular context using the Caco-2 human colon adenocarcinoma cell line, which endogenously expresses DPP-IV.

Materials:

-

Caco-2 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

DPP-IV Glo™ Protease Assay (Promega) or similar cell-based DPP-IV activity assay kit

-

This compound

-

96-well clear-bottom white microplate

-

Luminometer

Procedure:

-

Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed Caco-2 cells into a 96-well clear-bottom white plate at a density of 2 x 10^4 cells per well and allow them to adhere and grow to confluency (approximately 2-3 days).

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the wells and replace it with 100 µL of fresh medium containing the different concentrations of this compound. Include vehicle control wells (e.g., 0.1% DMSO).

-

Incubate the plate at 37°C for 1-2 hours.

-

-

DPP-IV Activity Measurement:

-

Follow the manufacturer's instructions for the DPP-IV Glo™ Protease Assay.

-

Briefly, add the DPP-IV Glo™ reagent to each well.

-

Incubate at room temperature for 30-60 minutes to allow for the luminescent signal to stabilize.

-

-

Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis:

-

Calculate the percentage of DPP-IV inhibition for each concentration of this compound relative to the vehicle-treated control cells.

-

Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting to a dose-response curve.

-

Logical Relationship of Assay Components:

Caption: Cell-Based Assay Logic.

References

Application Notes and Protocols for DPP-4 Inhibition Assay Featuring AMG-222 Tosylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a critical role in glucose metabolism by cleaving N-terminal dipeptides from various peptide hormones, including the incretins GLP-1 and GIP.[1] Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes mellitus.[2] This document provides a detailed protocol for performing a DPP-4 inhibition assay using AMG-222 tosylate, a known DPP-4 inhibitor.[3][4] The protocol is based on a fluorescent assay method, which is a common and reliable way to measure DPP-4 activity.[5] The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC), by DPP-4, which releases the fluorescent AMC molecule. The increase in fluorescence is proportional to DPP-4 activity, and a decrease in fluorescence in the presence of an inhibitor is used to quantify its potency.

Introduction to DPP-4 and this compound

DPP-4 is a transmembrane glycoprotein that is ubiquitously expressed on the surface of various cell types and also exists in a soluble, catalytically active form in circulation. Its substrates include incretins, which are responsible for stimulating insulin secretion in a glucose-dependent manner. By inhibiting DPP-4, the half-life of incretins is prolonged, leading to enhanced insulin secretion and improved glycemic control.

This compound is a chemical compound identified as a dipeptidyl peptidase IV (DPP-IV) inhibitor. It is known to bind to DPP-4 in a tight and reversible manner, thereby exerting its inhibitory effect. This application note will guide researchers in determining the inhibitory potency of this compound, typically expressed as the half-maximal inhibitory concentration (IC50), using a robust in vitro biochemical assay.

Signaling Pathway and Assay Principle

The enzymatic activity of DPP-4 and its inhibition by this compound can be visualized as follows:

Caption: DPP-4 enzyme cleaves a fluorogenic substrate, releasing a fluorescent product. This compound binds to DPP-4, forming an inactive complex and preventing substrate cleavage.

Experimental Protocol

This protocol is designed for a 96-well plate format, which is suitable for determining the IC50 value of this compound.

Materials and Reagents

-

Human recombinant DPP-4 enzyme

-

DPP-4 fluorogenic substrate (e.g., Gly-Pro-AMC)

-

This compound (CAS: 1163719-08-1)

-

Sitagliptin (positive control inhibitor)

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

-

Dimethyl sulfoxide (DMSO)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader with excitation/emission wavelengths of 360/460 nm

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

Caption: Step-by-step workflow for the DPP-4 inhibition assay.

Step-by-Step Procedure

-

Reagent Preparation:

-

Allow all reagents to thaw and come to room temperature before use.

-

Prepare the assay buffer as required.

-

Dilute the human recombinant DPP-4 enzyme to the desired concentration in the assay buffer. The optimal concentration should be determined empirically but is often in the range of 0.1 ng/µl.

-

Prepare the DPP-4 substrate solution (e.g., 100 µM Gly-Pro-AMC) in the assay buffer.

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare a series of dilutions in the assay buffer. It is recommended to perform a wide range of concentrations initially (e.g., from 1 nM to 100 µM) to determine the approximate IC50, followed by a narrower range for a more precise determination.

-

Prepare a stock solution of the positive control inhibitor, sitagliptin, in DMSO and create serial dilutions in the assay buffer.

-

-

Assay Plate Setup (in triplicate):

-

100% Activity Control (No Inhibitor): Add 40 µL of assay buffer and 10 µL of DPP-4 enzyme solution.

-

Inhibitor Wells (this compound): Add 30 µL of assay buffer, 10 µL of the respective this compound dilution, and 10 µL of DPP-4 enzyme solution.

-

Positive Control Wells (Sitagliptin): Add 30 µL of assay buffer, 10 µL of the respective sitagliptin dilution, and 10 µL of DPP-4 enzyme solution.

-

Blank (No Enzyme): Add 50 µL of assay buffer.

-

-

Pre-incubation:

-

Mix the contents of the wells by gentle shaking and pre-incubate the plate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Incubation:

-

Initiate the enzymatic reaction by adding 50 µL of the prepared DPP-4 substrate solution to all wells.

-

Mix the contents of the wells and incubate the plate at 37°C for 30 minutes, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-460 nm.

-

Data Analysis

The data analysis workflow involves calculating the percentage of inhibition and then determining the IC50 value.

Caption: Logical flow of data analysis for IC50 determination.

-

Subtract Background: Subtract the average fluorescence reading of the blank wells from all other readings.

-

Calculate Percentage Inhibition: Use the following formula to calculate the percentage of DPP-4 inhibition for each concentration of this compound:

% Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of 100% Activity Control)] x 100

-

Determine IC50:

-

Plot the percentage inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism, R, or Python).

-

The IC50 is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity.

-

Data Presentation

The quantitative results of the assay should be summarized in clear and concise tables.

Table 1: Raw Fluorescence Data (Example)

| Well Type | Replicate 1 | Replicate 2 | Replicate 3 | Average |

| Blank (No Enzyme) | 150 | 155 | 148 | 151 |

| 100% Activity | 2500 | 2550 | 2480 | 2510 |

| AMG-222 (1 nM) | 2450 | 2480 | 2430 | 2453 |

| AMG-222 (10 nM) | 2200 | 2250 | 2180 | 2210 |

| AMG-222 (100 nM) | 1300 | 1350 | 1280 | 1310 |

| AMG-222 (1 µM) | 400 | 420 | 390 | 403 |

| AMG-222 (10 µM) | 200 | 210 | 195 | 202 |

| Sitagliptin (100 nM) | 350 | 360 | 345 | 352 |

Table 2: Calculated Percentage Inhibition and IC50 Value

| Inhibitor | Concentration | % Inhibition | IC50 |

| AMG-222 | 1 nM | 2.4% | rowspan="5">To be determined by curve fitting |

| 10 nM | 12.7% | ||

| 100 nM | 51.8% | ||

| 1 µM | 84.0% | ||

| 10 µM | 91.6% | ||

| Sitagliptin | 100 nM | 86.0% | ~30 nM (Literature Value) |

Conclusion

This application note provides a comprehensive and detailed protocol for conducting a DPP-4 inhibition assay with this compound. By following this guide, researchers can reliably determine the inhibitory potency of this compound and compare it with known DPP-4 inhibitors. The provided diagrams and tables are intended to facilitate a clear understanding of the experimental workflow and data analysis, ensuring accurate and reproducible results.

References

- 1. This compound [drugfuture.com]

- 2. DPP-4 inhibitors in the management of type 2 diabetes: a critical review of head-to-head trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C39H47N9O6S | CID 91864518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pharmacology of AMG 181, a human anti-α4β7 antibody that specifically alters trafficking of gut-homing T cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Generation of a Dose-Response Curve for the Kinase Inhibitor AMG-222 Tosylate